molecular formula C16H14N6O3 B2909495 4-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide CAS No. 921054-32-2

4-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide

Cat. No.: B2909495
CAS No.: 921054-32-2
M. Wt: 338.327
InChI Key: FEBIZXHXIGOSCD-UHFFFAOYSA-N
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Description

4-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide (CAS 921054-32-2) is an organic compound with the molecular formula C16H14N6O3 and a molecular weight of 338.32 g/mol . This benzamide derivative features a tetrazole ring system, a privileged scaffold in medicinal chemistry known for its significant role in drug discovery and its ability to interact with various biological targets. Tetrazole-containing compounds, such as the well-studied CR 2039, have demonstrated potent antiallergic activity through mechanisms that include the inhibition of histamine release from basophils . The structural motifs present in this molecule make it a valuable intermediate or target molecule for researchers working in areas such as anticancer agent development, antimicrobial studies, and the synthesis of other nitrogen-containing heterocycles with enhanced biological activity . This product is intended for research purposes as a chemical reference standard or building block in synthetic chemistry programs. It is supplied as For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O3/c1-11-2-6-13(7-3-11)21-15(18-19-20-21)10-17-16(23)12-4-8-14(9-5-12)22(24)25/h2-9H,10H2,1H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBIZXHXIGOSCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting p-tolylamine with sodium azide and triethyl orthoformate under reflux conditions.

    Coupling Reaction: The tetrazole derivative is then coupled with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride in hydrochloric acid.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Tin(II) chloride in hydrochloric acid at elevated temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Reduction: 4-amino-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the interactions of nitrobenzamide derivatives with biological macromolecules.

Mechanism of Action

The mechanism of action of 4-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The tetrazole ring may also play a role in binding to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogs

Pyrazole vs. Tetrazole-Based Benzamides

Key Compounds:
  • VU-1545 (4-Nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide):

    • Structure : Pyrazole ring instead of tetrazole.
    • Activity : mGluR5 positive allosteric modulator with Ki = 156 ± 29 nM and EC50 = 9.6 ± 1.9 nM .
    • Comparison : The tetrazole in the target compound may alter binding affinity due to differences in ring electronegativity and hydrogen-bonding capacity.
  • H-NTBAN (4-Nitro-N-(1H-tetrazol-5-yl)benzamide):

    • Structure : Lacks the p-tolyl and methyl groups.
    • Application : Forms chiral coordination networks with cadmium, highlighting structural versatility .
Table 1: Structural Comparison
Compound Heterocycle Key Substituents Biological/Functional Role
Target Compound Tetrazole p-Tolyl, methyl, nitro Potential mGluR5 modulation
VU-1545 Pyrazole 2-Fluorophenyl, phenyl, nitro mGluR5 modulator (EC50 = 9.6 nM)
H-NTBAN Tetrazole Nitro (no p-tolyl) Coordination network precursor

Substituent Effects on Physicochemical Properties

Key Compounds:
  • 6r (4-Fluoro-3-sulfamoyl-N-((1-(p-tolyl)-1H-triazol-4-yl)methyl)benzamide):
    • Melting Point : 175–177°C; 1H NMR : δ 9.34 (t, J = 5.5 Hz, NH), 8.65 (s, triazole H) .
  • 5a (N-(3-(tert-butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-yl)benzamide):
    • FTIR : 1673 cm⁻¹ (C=O stretch); 1H NMR : δ 1.3 (s, t-butyl) .
Table 2: Physicochemical Data
Compound Melting Point (°C) Key NMR Signals (δ, ppm) FTIR (C=O stretch, cm⁻¹)
Target Compound* Not reported Expected: ~8.5 (nitro aromatic H) ~1670–1680
6r 175–177 9.34 (NH), 8.65 (triazole H) 1673
5a Not reported 1.3 (t-butyl), 7.8 (aromatic H) 1673

*Predicted based on analogs.

Biological Activity

4-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide is an organic compound characterized by a unique structure that combines a nitro group, a tetrazole ring, and a benzamide moiety. This combination is significant as it confers distinct chemical reactivity and potential biological activity, making it a valuable candidate for various applications in medicinal chemistry and materials science.

The compound has the following molecular formula: C16H16N6O3, and its IUPAC name is N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-4-nitrobenzamide. The presence of the nitro group allows for bioreduction, leading to reactive intermediates that can interact with cellular components.

PropertyValue
Molecular FormulaC16H16N6O3
IUPAC NameN-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-4-nitrobenzamide
CAS Number921054-32-2
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can affect various cellular processes. Additionally, the tetrazole ring may facilitate binding to enzymes or receptors, modulating their activity and potentially leading to therapeutic effects.

Biological Activity Studies

Recent studies have investigated the biological activities associated with this compound, particularly in the context of medicinal chemistry and herbicide development.

Medicinal Chemistry Applications

  • Antimicrobial Activity : Certain derivatives of tetrazole compounds have shown promising antibacterial properties. For instance, studies indicate that similar compounds exhibit IC50 values in the micromolar range against various bacterial strains . This suggests potential applications in developing new antibiotics.
  • Enzyme Inhibition : Research has highlighted the potential of tetrazole-containing compounds as inhibitors for specific enzymes, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD). For example, a related compound demonstrated an IC50 of 10 nM against HPPD, indicating strong inhibitory effects .

Case Study: Herbicidal Activity

A comparative study involving tetrazole derivatives has shown significant herbicidal activity. One compound in this class exhibited over 80% inhibition against several weed species at a concentration of 150 g ai/ha when applied post-emergence . This highlights the potential agricultural applications of this compound.

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds:

CompoundKey FeaturesBiological Activity
4-nitro-N-(p-tolyl)benzamideLacks tetrazole ringLimited reactivity
4-amino-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamideReduced form with amino groupDifferent biological properties
Tetrazolamide-benzimidazol derivativesStrong HPPD inhibitorsIC50 = 10 nM against HPPD

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